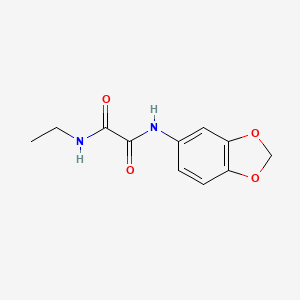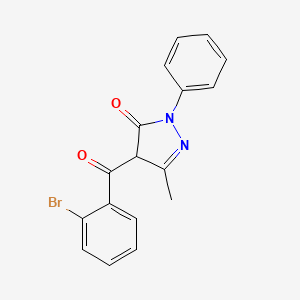![molecular formula C20H15N5O7 B4927892 N-(3-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B4927892.png)
N-(3-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide, also known as TNP-470, is a synthetic analog of fumagillin, a natural product isolated from the fungus Aspergillus fumigatus. TNP-470 is a potent inhibitor of angiogenesis, the process by which new blood vessels are formed from existing ones. Angiogenesis is a critical process in many physiological and pathological conditions, including wound healing, embryonic development, tumor growth, and metastasis. TNP-470 has been extensively studied for its potential therapeutic applications in cancer, ocular diseases, and other conditions related to angiogenesis.
Mécanisme D'action
N-(3-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide exerts its anti-angiogenic effects by inhibiting the activity of methionine aminopeptidase 2 (MetAP2), an enzyme that is essential for the synthesis of new proteins. MetAP2 cleaves the N-terminal methionine from newly synthesized proteins, allowing them to fold properly and become functional. N-(3-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide binds to the active site of MetAP2 and blocks its activity, leading to the accumulation of unprocessed proteins and the activation of a stress response pathway that ultimately results in endothelial cell apoptosis.
Biochemical and Physiological Effects
N-(3-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide has been shown to have several biochemical and physiological effects in addition to its anti-angiogenic activity. In vitro studies have demonstrated that N-(3-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide inhibits the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. N-(3-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide also enhances the cytotoxicity of chemotherapy drugs such as paclitaxel and cisplatin. In vivo studies have shown that N-(3-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide inhibits tumor growth and metastasis in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide has several advantages as a research tool in the study of angiogenesis and cancer. It is a potent and selective inhibitor of angiogenesis, with minimal toxicity to normal cells. N-(3-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide is also stable and easy to synthesize, making it readily available for laboratory use. However, N-(3-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide has some limitations as well. It is relatively expensive compared to other angiogenesis inhibitors, and its mechanism of action is not fully understood. N-(3-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide may also have off-target effects on other cellular processes, which could complicate its use in certain experiments.
Orientations Futures
There are several future directions for research on N-(3-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide and its potential therapeutic applications. One area of interest is the development of more potent and selective MetAP2 inhibitors that could be used in combination with N-(3-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide to enhance its anti-angiogenic effects. Another area of research is the identification of biomarkers that could predict the response of tumors to N-(3-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide and other angiogenesis inhibitors. Finally, there is ongoing research on the use of N-(3-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide in combination with other therapies, such as immunotherapy and radiotherapy, to enhance their efficacy in cancer treatment.
Méthodes De Synthèse
N-(3-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide can be synthesized by several methods, including chemical synthesis, biosynthesis, and semi-synthesis. The most commonly used method is chemical synthesis, which involves the reaction of 3-methylbenzamide with 2,4,6-trinitrobenzenesulfonic acid in the presence of a catalyst such as sulfuric acid or acetic anhydride. The resulting product is then purified by column chromatography or recrystallization.
Applications De Recherche Scientifique
N-(3-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide has been extensively studied for its potential therapeutic applications in cancer, ocular diseases, and other conditions related to angiogenesis. In vitro and in vivo studies have shown that N-(3-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide inhibits endothelial cell proliferation, migration, and tube formation, which are essential steps in angiogenesis. N-(3-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide also induces apoptosis (programmed cell death) in endothelial cells and inhibits the expression of angiogenic factors such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF).
Propriétés
IUPAC Name |
N-(3-methylphenyl)-4-(2,4,6-trinitroanilino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O7/c1-12-3-2-4-15(9-12)22-20(26)13-5-7-14(8-6-13)21-19-17(24(29)30)10-16(23(27)28)11-18(19)25(31)32/h2-11,21H,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVHRYVNCVZNST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylphenyl)-4-(2,4,6-trinitroanilino)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-iodophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4927810.png)
![methyl 4-{3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4927818.png)

![5-[4-(dimethylamino)benzylidene]-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4927823.png)
![5-[(4-acetyl-4-phenyl-1-piperidinyl)carbonyl]-1-[2-(3-fluorophenyl)ethyl]-2-piperidinone](/img/structure/B4927828.png)
![2-[3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B4927833.png)


![3-[3-(4-chlorophenoxy)propyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4927848.png)
![N-cyclopentyl-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4927858.png)

![4-(2-methoxyethyl)-9-(4-methoxyphenyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B4927881.png)
![4-benzyl-3-[(4-bromobenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4927897.png)
![methyl 4-(3,4-diethoxy-5-iodophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4927914.png)